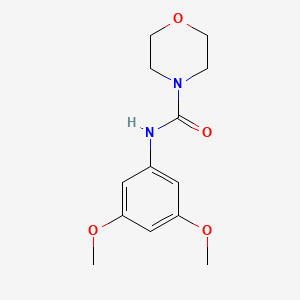![molecular formula C15H13NO5S B5518001 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is part of a broader class of compounds that exhibit significant interest due to their varied applications in fields like dye manufacturing, medicinal chemistry, and material science. Its synthesis and structural characterization draw on methods common to organic chemistry and materials science.
Synthesis Analysis
The synthesis of related azo-benzoic acids involves several steps, including the formation of azo compounds through diazonium reactions and subsequent coupling with benzoic acids. Techniques such as NMR, UV–VIS, and IR spectroscopy are commonly employed to confirm the structures of these compounds. Density functional theory (DFT) may also be used for molecular structure optimization (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Molecular Structure Analysis
Molecular structures of benzoic acid derivatives have been determined using electron diffraction and quantum chemical calculations, highlighting the importance of internal hydrogen bonding and the coplanarity of the carboxyl group with the phenyl ring (Aarset, Page, & Rice, 2006).
Aplicaciones Científicas De Investigación
Electrochemical Properties and Mechanisms
- Electrochemical Cleavage of Azo Bond : Research by Mandić, Nigović, and Šimunić (2004) explored the electrochemical reduction of similar azo-benzoic acids, shedding light on the influence of substituents and solution pH on their electrochemical behavior. This study might help understand the reactivity of compounds structurally related to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid in electrochemical environments (Mandić, Nigović, & Šimunić, 2004).
Drug Discovery and Biological Studies
- EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) discovered heteroaryl sulfonamides, including compounds with structural similarities to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid, as new EP1 receptor selective antagonists, showcasing the compound's potential in therapeutic applications (Naganawa et al., 2006).
Material Science and Polymer Research
- Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, demonstrating improved water flux for dye treatment. This research highlights the utility of sulfonated compounds in enhancing the performance of filtration membranes, which could extend to applications of 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid derivatives (Liu et al., 2012).
Chemical Synthesis and Reactivity
- Hydroacyloxylation and Hydroamination Reactions : Pirwerdjan, Becker, and Bolm (2015) reported on the regioselective hydroacyloxylation and hydroamination of N-alkynylated sulfoximines, a process that could be relevant to the functionalization of compounds like 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid. This study demonstrates the compound's potential reactivity in creating diverse chemical structures (Pirwerdjan, Becker, & Bolm, 2015).
Propiedades
IUPAC Name |
2-hydroxy-4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c17-14-10-12(6-7-13(14)15(18)19)16-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,16-17H,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJPFVYJCXAGF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)
![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)